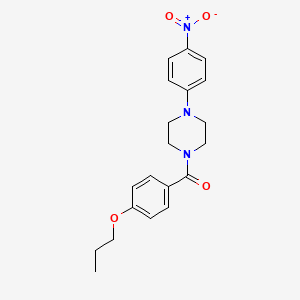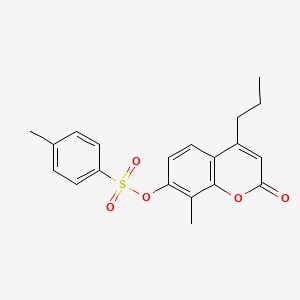
5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazolidinedione derivative that has shown potential in various applications, including as an antidiabetic, anticancer, and antiviral agent.
Wirkmechanismus
The mechanism of action of 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it works by activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The this compound has been shown to have various biochemical and physiological effects. It has been found to improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. It has also been found to induce apoptosis in cancer cells, leading to decreased tumor growth. Additionally, it has shown antiviral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
The 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized under mild conditions. It has also shown potent activity in various scientific research applications. However, its limitations include its relatively low solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
The 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has several future directions for scientific research. It can be further studied for its antidiabetic, anticancer, and antiviral activity. Additionally, its mechanism of action can be further elucidated to understand its molecular targets and pathways. Furthermore, its pharmacokinetics and toxicity can be studied to determine its potential for clinical use. Finally, its structure can be modified to improve its solubility and potency.
Conclusion:
In conclusion, the this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method is simple, and it has shown potent activity in antidiabetic, anticancer, and antiviral studies. Its mechanism of action involves activation of PPARγ, leading to improved insulin sensitivity, decreased inflammation, and apoptosis in cancer cells. Its future directions include further studies on its antidiabetic, anticancer, and antiviral activity, elucidation of its molecular targets and pathways, determination of its pharmacokinetics and toxicity, and modification of its structure to improve its solubility and potency.
Synthesemethoden
The synthesis of 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-chloro-2-hydroxybenzaldehyde and 3-nitrobenzyl bromide with thiazolidinedione in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
The 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications. It has been studied for its antidiabetic activity, and it has been found to improve insulin sensitivity and glucose uptake in cells. It has also been studied for its anticancer activity and has been found to induce apoptosis in cancer cells. Additionally, it has shown antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5S/c18-12-4-5-14(21)11(7-12)8-15-16(22)19(17(23)26-15)9-10-2-1-3-13(6-10)20(24)25/h1-8,21H,9H2/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRNHDJYYOJNPV-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)


![2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)



![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)
![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)
![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)



![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)